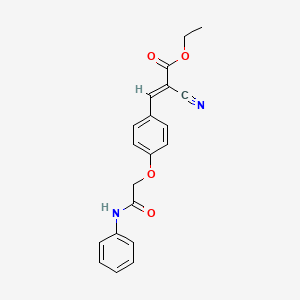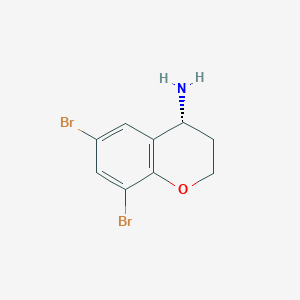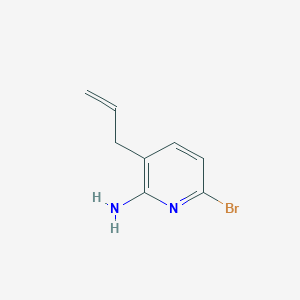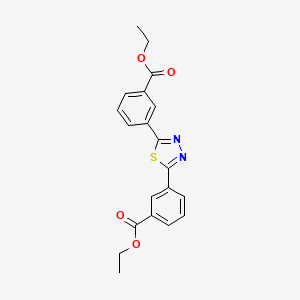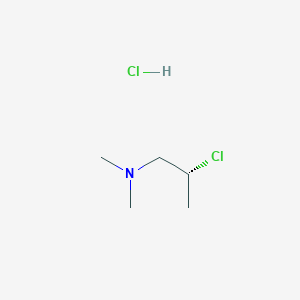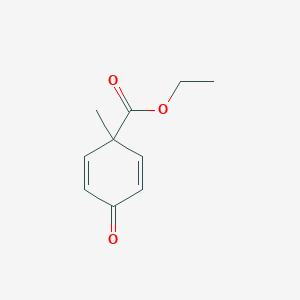
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with an ethyl ester and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate can be synthesized through several methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide, forming the diethyl ester of 2,4-diacetyl pentane. This precursor undergoes cyclization upon treatment with a base, followed by heating to yield the desired compound .
Another method involves the condensation of formaldehyde with two equivalents of ethyl acetoacetate in the presence of a catalytic amount of piperidine, leading to the formation of the same intermediate diethyl ester, which then cyclizes to form the target compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding ethyl 1-methyl-4-hydroxycyclohexa-2,5-dienecarboxylate.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexadiene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism of action of ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester groups, which can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-methyl-4-oxocyclohexa-2,5-dienecarboxylate can be compared with similar compounds such as:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: This compound has a similar structure but differs in the position of the double bond and the methyl group.
Ethyl 4-methyl-2-oxocyclohexanecarboxylate: This compound has a saturated cyclohexane ring and a different arrangement of functional groups.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
ethyl 1-methyl-4-oxocyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H12O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
IIMMQDLVQXHQBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C=CC(=O)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


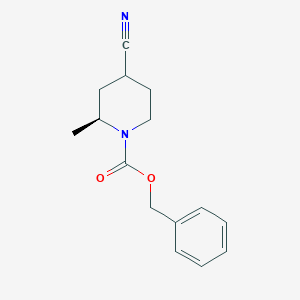

![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
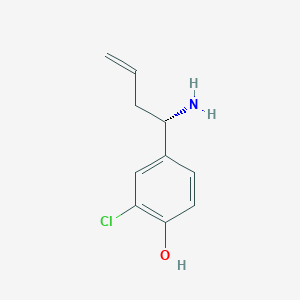
![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
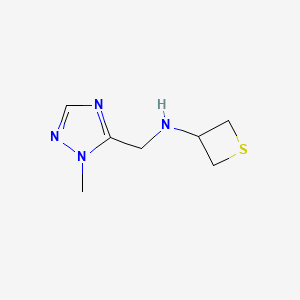
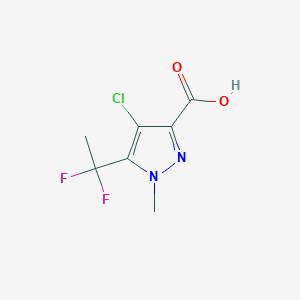
![tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15226253.png)
